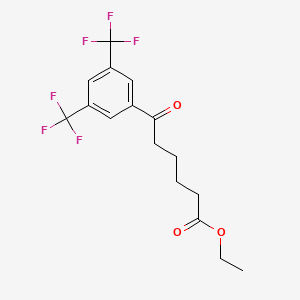

Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate

説明

Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate is an organic compound characterized by the presence of a trifluoromethyl-substituted phenyl group and an ester functional group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate typically involves the esterification of 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to facilitate the esterification process, followed by purification through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.

化学反応の分析

Types of Reactions

Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoic acid.

Reduction: Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-hydroxyhexanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis

Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate serves as a versatile building block in organic synthesis. It is particularly valuable for creating more complex molecules that incorporate trifluoromethyl groups, which are useful in pharmaceuticals and agrochemicals.

Recent studies have highlighted the compound's potential biological activities:

- Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 µg/mL to 16 µg/mL against Staphylococcus aureus and other Gram-positive bacteria. In time-kill assays, it eliminated over 99.9% of colony-forming units within six hours, demonstrating rapid bactericidal activity.

- Mechanism of Action : The compound may exert its effects through enzyme inhibition, membrane disruption, and induction of reactive oxygen species (ROS) production in microbial cells.

Pharmaceutical Applications

This compound has been explored for its potential in drug development:

- Sitagliptin Synthesis : It is utilized in synthesizing Sitagliptin Phosphate Monohydrate through a tandem aza-Michael/hemiacetal reaction catalyzed by an organocatalyst, achieving an overall yield of 54%.

- Activator for Glycoside Donors : The compound acts as an activator for p-tolyl thioglycoside donors under mild conditions, enhancing compatibility with traditional methods for constructing biologically relevant glycosidic linkages.

Study on Antibacterial Efficacy

A case study evaluated the antimicrobial efficacy of this compound against various bacterial strains using well diffusion methods and MIC determination. Results indicated that compounds derived from this structure exhibited significant inhibition against tested microorganisms, highlighting its potential as a therapeutic agent .

作用機序

The mechanism of action of Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate involves its interaction with molecular targets through its ester and trifluoromethyl groups. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with biological targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets in proteins.

類似化合物との比較

Similar Compounds

- Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate

- Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate

- Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate

Uniqueness

Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable candidate for various applications in research and industry.

生物活性

Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate is a synthetic organic compound notable for its unique structural features, including a trifluoromethyl-substituted phenyl group. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions.

Chemical Structure and Properties

- Molecular Formula : C13H10F6O3

- Molecular Weight : 322.21 g/mol

- Structural Features :

- Presence of trifluoromethyl groups enhances lipophilicity.

- The ester functional group allows for hydrolysis to release active carboxylic acids.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, such as those related to bacterial cell wall synthesis.

- Membrane Interaction : Its lipophilic nature allows it to disrupt microbial membranes, leading to increased permeability and potential cell lysis.

- Reactive Oxygen Species (ROS) Production : Studies suggest it may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The following table summarizes findings from various studies:

Study on Antibacterial Efficacy

In a study investigating the antibacterial efficacy of this compound, the compound was tested against various strains of bacteria. The results indicated that:

- The compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

- Mechanistic studies revealed that the compound disrupts bacterial membranes and alters metabolic pathways critical for survival.

In Vivo Studies

In vivo studies conducted on hyperlipidemic rat models showed that the compound could modulate lipid levels effectively. Notably:

- It exhibited a differential effect on triglyceride levels without significantly lowering cholesterol levels, suggesting a unique mechanism of action distinct from other similar compounds.

Comparison with Similar Compounds

This compound can be compared with other structurally similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Unique Activity |

|---|---|---|

| Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate | Chlorine substituents | Lower lipophilicity |

| Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate | Methyl groups | Reduced enzyme inhibition |

| Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate | Different fluorinated substituents | Similar but less potent |

特性

IUPAC Name |

ethyl 6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F6O3/c1-2-25-14(24)6-4-3-5-13(23)10-7-11(15(17,18)19)9-12(8-10)16(20,21)22/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEORLJCWMDPBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645524 | |

| Record name | Ethyl 6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-97-7 | |

| Record name | Ethyl 6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。